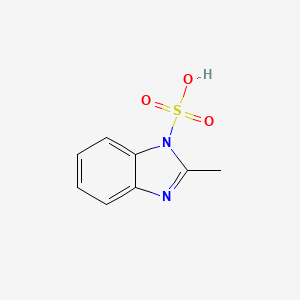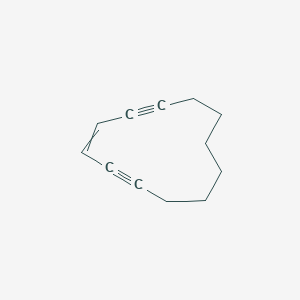
Cyclododec-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododec-3-ene-1,5-diyne is an organic compound that belongs to the class of enediynes, which are characterized by the presence of two triple bonds and one double bond. Enediynes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. This compound, in particular, is of interest due to its potential use in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclododec-3-ene-1,5-diyne can be synthesized through a series of chemical reactions involving the cyclization of precursor molecules. One common method involves the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination. This process typically requires the use of a palladium catalyst and specific reaction conditions to achieve the desired product .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other chemicals, it can be produced on a larger scale using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclododec-3-ene-1,5-diyne undergoes various chemical reactions, including:
Cycloaromatization: This reaction involves the formation of a reactive diradical intermediate, which can further react with nucleophiles or electrophiles.
Nucleophilic Addition: The compound can react with nucleophiles, such as halides, to form substituted products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Cycloaromatization: Typically requires heat and the presence of a suitable solvent.
Nucleophilic Addition: Common reagents include halides (e.g., iodide, bromide) and carboxylic acids.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed
Cycloaromatization: Formation of diradical intermediates that can be trapped by nucleophiles.
Nucleophilic Addition: Substituted this compound derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products, depending on the reagents used.
Applications De Recherche Scientifique
Cyclododec-3-ene-1,5-diyne has several scientific research applications, including:
Medicinal Chemistry: Enediynes, including this compound, are studied for their potential use as anticancer agents due to their ability to induce DNA damage through cycloaromatization.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The primary mechanism of action for cyclododec-3-ene-1,5-diyne involves cycloaromatization, leading to the formation of a reactive diradical intermediate. This intermediate can interact with various molecular targets, including DNA, leading to oxidative damage and potential cell death . The compound’s ability to form diradicals makes it a potent agent for inducing chemical reactions in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodec-1,5-diyne-3-ene: A lower homologue with similar reactivity towards nucleophiles.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A higher homologue with increased stability and similar reactivity.
Benzo[3,4]cyclodec-1,5-diyne-3-ene: A benzo-substituted enediyne with slightly higher yields in certain reactions.
Uniqueness
Cyclododec-3-ene-1,5-diyne is unique due to its specific ring size and the presence of both triple and double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo cycloaromatization and form reactive diradicals sets it apart from other similar compounds, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
115227-62-8 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
cyclododec-3-en-1,5-diyne |
InChI |
InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2 |
Clé InChI |
LJZMUVZBOVKBMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC#CC=CC#CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


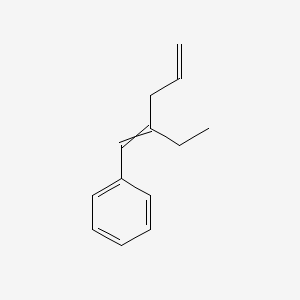
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
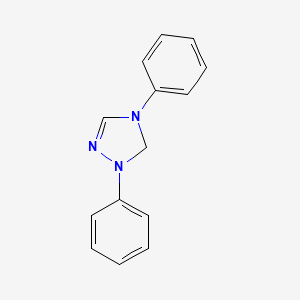
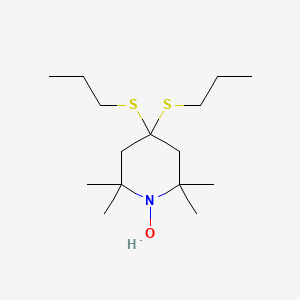
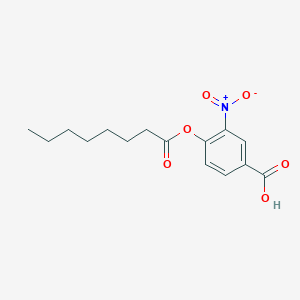
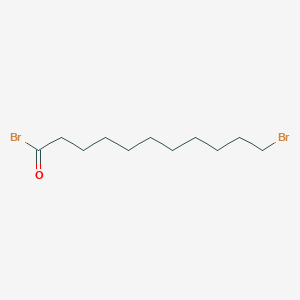
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)

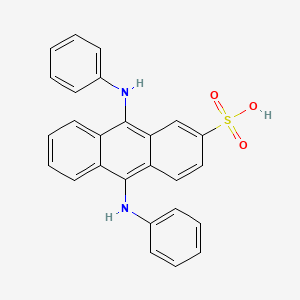
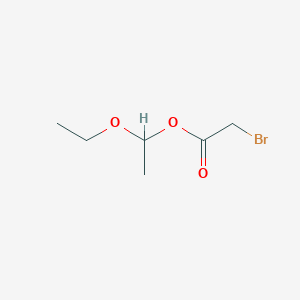
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
